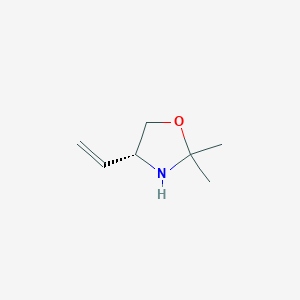

(R)-2,2-dimethyl-4-vinyloxazolidine

Description

Historical Development and Significance of Chiral Auxiliaries and Synthons

The concept of the chiral auxiliary was pioneered in the 1970s, with seminal work by E.J. Corey, and has since become an indispensable tool in stereocontrolled synthesis. wikipedia.org A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate, directs a stereoselective transformation, and is subsequently removed, yielding an enantiomerically enriched product. wikipedia.org This strategy circumvents the often challenging development of substrate-specific chiral catalysts. The significance of chiral auxiliaries lies in their ability to reliably produce complex molecules with a defined three-dimensional arrangement, which is crucial for biological activity. wikipedia.orgrsc.org

Overview of Oxazolidinone Derivatives as Key Chiral Building Blocks

Among the various classes of chiral auxiliaries, oxazolidinones, particularly those popularized by David A. Evans, have gained a prominent status. wikipedia.org These auxiliaries are readily prepared from amino acids or amino alcohols and are effective in a wide range of asymmetric transformations, including aldol (B89426) additions, alkylations, and Diels-Alder reactions. wikipedia.orgwilliams.edu The substituents on the oxazolidinone ring create a specific chiral environment that sterically hinders one face of the reactive intermediate, thereby directing the approach of reagents to the opposite face. wikipedia.org This high level of stereochemical control has made Evans-type oxazolidinones a staple in the total synthesis of numerous complex natural products. wikipedia.orgrsc.org

Strategic Importance of (R)-2,2-dimethyl-4-vinyloxazolidine in Enantioselective Transformations

This compound belongs to the family of chiral vinyloxazolidines, which are valuable building blocks in asymmetric synthesis. The vinyl group serves as a versatile functional handle for a variety of transformations, most notably cycloaddition reactions. While specific research on this compound is not extensively documented in publicly available literature, the strategic importance of the closely related N-vinyl-2-oxazolidinones as chiral dienophiles in Diels-Alder reactions is well-established. nih.govacs.org

In these reactions, the chiral oxazolidinone auxiliary directs the facial selectivity of the [4+2] cycloaddition, allowing for the construction of complex cyclic systems with a high degree of stereocontrol. For instance, in inverse-electron demand hetero-Diels-Alder reactions, enantiopure N-vinyl-2-oxazolidinones react with high diastereoselectivity. nih.govacs.org The stereochemical outcome is dictated by the chirality of the oxazolidinone, with a (4S)-dienophile leading preferentially to a (2S,4S)-adduct. nih.gov This highlights the potential of the (R)-vinyloxazolidine scaffold in this compound to similarly control the stereochemistry of cycloaddition reactions.

The synthesis of both enantiomers of 4-vinyloxazolidin-2-one (B13983688) from a single inexpensive precursor, D-isoascorbic acid, has been reported, underscoring the accessibility of this class of chiral building blocks. nih.gov The vinyl group can also participate in other important reactions such as hydroformylation, Heck coupling, and olefin metathesis, further expanding the synthetic utility of chiral vinyloxazolidines. The 2,2-dimethyl substitution in the subject compound provides steric bulk and conformational rigidity, which can enhance the stereodirecting ability of the chiral center at the 4-position.

The following table details the results of Eu(fod)₃-catalyzed inverse-electron demand hetero-Diels-Alder reactions between enantiopure N-vinyl-2-oxazolidinones and a β,γ-unsaturated α-ketoester, demonstrating the high degree of stereocontrol achievable with this class of compounds.

| Dienophile (N-vinyl-2-oxazolidinone) | Diastereomeric Ratio (endo/exo) | Yield (%) | Reference |

| (4S)-4-benzyl-N-vinyloxazolidin-2-one | >95:5 | 85 | nih.gov |

| (4S)-4-isopropyl-N-vinyloxazolidin-2-one | >95:5 | 82 | nih.gov |

| (4R)-4-phenyl-N-vinyloxazolidin-2-one | >95:5 | 78 | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

(4R)-4-ethenyl-2,2-dimethyl-1,3-oxazolidine |

InChI |

InChI=1S/C7H13NO/c1-4-6-5-9-7(2,3)8-6/h4,6,8H,1,5H2,2-3H3/t6-/m1/s1 |

InChI Key |

QSZLXMIXBDOUGF-ZCFIWIBFSA-N |

Isomeric SMILES |

CC1(N[C@@H](CO1)C=C)C |

Canonical SMILES |

CC1(NC(CO1)C=C)C |

Origin of Product |

United States |

Synthetic Methodologies for R 2,2 Dimethyl 4 Vinyloxazolidine and Its Enantiomer

Chemoenzymatic Routes for Enantiopure (R)-2,2-dimethyl-4-vinyloxazolidine

Chemoenzymatic strategies leverage the high selectivity of enzymes to achieve enantiopurity, often in conjunction with traditional organic synthesis. For molecules like this compound, this typically involves the resolution of a racemic precursor.

Lipase-Catalyzed Kinetic Resolution Approaches

Kinetic resolution is a widely used method for separating enantiomers, and lipases are among the most common enzymes employed for this purpose due to their stability, broad substrate tolerance, and commercial availability. nih.gov The general principle of lipase-catalyzed kinetic resolution involves the selective acylation or hydrolysis of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. mdpi.com

For the synthesis of this compound, the key precursor would be a racemic amino alcohol, specifically 2-amino-3-buten-1-ol. The lipase (B570770) would selectively acylate the (S)-enantiomer, allowing for the separation of the acylated (S)-enantiomer from the unreacted (R)-2-amino-3-buten-1-ol. The desired (R)-amino alcohol can then be isolated and cyclized with acetone (B3395972) or a ketone equivalent to form this compound.

Lipases such as those from Candida antarctica (CAL-B), Pseudomonas cepacia (Lipase PS), and Candida rugosa (CRL) are frequently used for the resolution of amino acid esters and allylic alcohols. nih.govnih.govmdpi.comnih.gov The efficiency and enantioselectivity of the resolution are highly dependent on the specific lipase, the acyl donor (in acylation reactions), and the solvent. For instance, in the kinetic resolution of a key intermediate for the drug ivabradine, Lipase PS from Pseudomonas cepacia demonstrated high selectivity in the hydrolysis of an acetylated precursor, yielding the desired (S)-alcohol with a 96:4 enantiomeric ratio. mdpi.com Similar principles can be applied to the resolution of allylic amino alcohols.

Table 1: Lipase Screening for Kinetic Resolution

| Lipase Source | Reaction Type | Selectivity (E-value) | Reference |

|---|---|---|---|

| Pseudomonas cepacia (Lipase PS) | Hydrolysis | High (E > 200 reported for some substrates) | nih.gov |

| Candida antarctica Lipase B (CAL-B) | Acylation/Hydrolysis | Generally high for a broad range of alcohols | mdpi.comnih.gov |

Chiral Pool Synthesis Strategies from Established Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. uvic.ca For the synthesis of this compound, a suitable starting material would be an (R)-configured amino acid. For example, (R)-alanine could be reduced to the corresponding amino alcohol, (R)-alaninol.

The synthesis would proceed by first protecting the amino group of (R)-alaninol. The protected amino alcohol would then be subjected to a reaction sequence to introduce the vinyl group at the appropriate position. A common method for this is through the conversion of the primary alcohol to a leaving group, followed by elimination or a substitution reaction with a vinyl organometallic reagent. Finally, deprotection of the amino group and subsequent cyclization with acetone would yield the target molecule. The use of enantiopure starting materials from the chiral pool ensures the stereochemical integrity of the final product. uvic.canih.gov

De Novo Asymmetric Synthesis of Vinyloxazolidine Ring Systems

De novo asymmetric synthesis aims to create chiral molecules from achiral or racemic starting materials using chiral catalysts or reagents. nih.gov This approach offers flexibility and can be more efficient than chiral pool synthesis for certain targets.

Palladium-Catalyzed Asymmetric Cycloadditions for Vinyloxazolidine Derivatives

Palladium-catalyzed asymmetric cycloaddition reactions have emerged as a powerful tool for the construction of chiral heterocycles. acs.orgnih.gov For the synthesis of vinyloxazolidine derivatives, a common strategy involves the [3+2] cycloaddition of vinyl-substituted three-membered rings, such as vinyloxiranes or vinyl aziridines, with various coupling partners. acs.orgnih.gov

In one such approach, a palladium(0) complex with a chiral phosphine (B1218219) ligand, such as TolBINAP, catalyzes the reaction between a vinyloxirane and a heterocumulene like a carbodiimide. acs.org This reaction proceeds through the formation of a π-allyl palladium intermediate. The chiral ligand controls the stereochemical outcome of the subsequent intramolecular cyclization, leading to the formation of a 4-vinyloxazolidine derivative with high enantioselectivity (up to 95% ee). acs.org The reaction conditions, including the choice of ligand and solvent, are critical for achieving high yields and enantiomeric excess. acs.orgacs.org

Another strategy involves the palladium-catalyzed reaction of vinyl aziridines with aldehydes. jchemlett.com While this method has been explored for the synthesis of various oxazolidines, its application to the specific synthesis of 4-vinyloxazolidine derivatives would depend on the appropriate choice of substrates and reaction conditions.

Table 2: Palladium-Catalyzed Cycloaddition for Vinyloxazolidine Derivatives

| Catalyst System | Substrates | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃·CHCl₃ / TolBINAP | Vinyloxirane + Carbodiimide | 4-Vinyl-1,3-oxazolidin-2-imine | Up to 95% | acs.org |

These de novo methods provide a direct route to the vinyloxazolidine core and can be adapted to synthesize a range of derivatives by varying the starting materials and catalyst system.

Reactivity Profiles and Synthetic Applications of R 2,2 Dimethyl 4 Vinyloxazolidine Derivatives

Role of (R)-2,2-dimethyl-4-vinyloxazolidine as a Chiral Synthon

This compound is a prominent example of a chiral synthon, a molecule whose inherent chirality is leveraged to control the stereochemical outcome of subsequent chemical reactions. The oxazolidine (B1195125) ring, often with a protecting group on the nitrogen, acts as a rigid scaffold that holds the C4 substituent in a fixed spatial orientation. This steric influence dictates the facial selectivity of approaching reagents, leading to the formation of new stereocenters with high levels of diastereoselectivity.

This concept is well-exemplified by the extensive use of the closely related Garner's aldehyde, (R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate. ontosight.ainih.govd-nb.info This configurationally stable aldehyde is a widely employed chiral building block in the synthesis of numerous natural products and amino alcohol derivatives. nih.govd-nb.infonih.gov The oxazolidine ring protects the amino and hydroxyl groups of the parent amino alcohol (L-serine in the case of Garner's aldehyde) while the aldehyde group undergoes various C-C bond-forming reactions. nih.gov Nucleophilic addition to the aldehyde creates a new stereocenter, and the stereochemical outcome is largely controlled by the existing chirality at C4. nih.gov Similarly, the vinyl group in this compound serves as a versatile handle for carbon-chain elongation and functionalization, with the C4 stereocenter directing the approach of reagents to the double bond. The oxazolidine ring can later be hydrolyzed under acidic conditions to unmask the α-amino alcohol functionality, making this synthon a direct precursor to complex, enantiomerically pure molecules. ontosight.ai

Stereoselective Cycloaddition Reactions

The vinyl moiety of this compound and its derivatives is an excellent dipolarophile and dienophile, participating in a range of stereoselective cycloaddition reactions to construct complex five- and six-membered rings.

1,3-Dipolar Cycloadditions to the Vinyl Moiety (e.g., with bromonitrile oxide)

The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocycles. nih.govwikipedia.orgnumberanalytics.com The electron-rich vinyl group of an oxazolidine derivative can react with various 1,3-dipoles, such as nitrile oxides. The reaction of an alkene with a nitrile oxide, often generated in situ, yields a 2-isoxazoline ring. researchgate.net

Specifically, the reaction of a vinyloxazolidine with bromonitrile oxide, generated from dibromoformaldoxime, is expected to proceed with high regio- and diastereoselectivity. researchgate.net The cycloaddition is a concerted [3+2] process where the stereochemistry of the alkene is transferred to the product. frontiersin.org The chiral center at C4 of the oxazolidine ring directs the nitrile oxide to one face of the vinyl group, leading to the formation of a single diastereomer of the resulting bromoisoxazoline adduct. scilit.com These isoxazolines are valuable synthetic intermediates, as the N-O bond can be reductively cleaved to afford β-hydroxy ketones, which are masked aldol (B89426) products. wikipedia.org

| Dipole | Dipolarophile | Product Type | Key Features |

| Bromonitrile Oxide | This compound | 3-Bromo-2-isoxazoline derivative | High regio- and diastereoselectivity; product is a precursor to β-hydroxy ketones. wikipedia.orgresearchgate.net |

| Nitrones | Vinyloxazolidine | Isoxazolidine | Can create up to three new contiguous stereocenters; stereoselectivity influenced by the chiral auxiliary. mdpi.com |

| Azomethine Ylides | Vinyloxazolidine | Pyrrolidine (B122466) | Provides access to highly substituted, biologically relevant pyrrolidine rings. nih.gov |

Asymmetric Diels-Alder and Related Pericyclic Transformations (considering vinyloxazolidinones)

The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. wiley-vch.de When the dienophile is attached to a chiral auxiliary, such as an oxazolidinone, the reaction can proceed with a high degree of asymmetric induction. N-acryloyl derivatives of oxazolidinones are highly effective dienophiles in Lewis acid-catalyzed Diels-Alder reactions. harvard.edu

For instance, the reaction of an N-acryloyl-2,2-dimethyloxazolidinone (a derivative of the title compound) with a diene like cyclopentadiene (B3395910) proceeds with excellent endo-selectivity and diastereoselectivity. harvard.edu The Lewis acid, such as diethylaluminum chloride, chelates to the carbonyl oxygens of the acryloyl and oxazolidinone moieties. This chelation locks the dienophile into a rigid, s-cis conformation. The bulky substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the dienophile, forcing the diene to approach from the less sterically hindered face. harvard.edu This results in the formation of the cycloadduct with a high degree of facial selectivity. These chiral auxiliaries have also been successfully applied in asymmetric intramolecular Diels-Alder reactions. harvard.edu

| Dienophile Auxiliary | Diene | Lewis Acid Catalyst | Stereoselectivity |

| (R)-N-acryloyl-oxazolidinone | Cyclopentadiene | Et₂AlCl | High endo- and diastereoselectivity (>100:1). harvard.edu |

| Chiral N-enoyl Sultams | Various Dienes | EtAlCl₂ | Excellent diastereoselectivity; both auxiliary antipodes available. |

| (SS)-2-(p-tolylsulfinyl)-1,4-benzoquinone | Vinyl Dihydronaphthalene | None (Thermal) | High chemo-, regio-, and diastereoselectivity. nih.gov |

Palladium-Catalyzed Cycloadditions of Vinyloxazolidine-2,4-diones as Precursors

Vinyloxazolidine-2,4-diones, which can be derived from α-amino acids, are versatile precursors for palladium-catalyzed decarboxylative cycloaddition reactions. These reactions proceed through the formation of zwitterionic π-allylpalladium intermediates. The choice of phosphine (B1218219) ligand used in the catalytic system can direct the reaction towards different cycloaddition pathways, such as [3+2], [5+2], or [5+5] cycloadditions, leading to a variety of nitrogen-containing heterocycles.

For example, the reaction of vinyloxazolidine-2,4-diones with 1,3,5-triazinanes can be controlled to produce either 1,3-diazepin-4-ones via a [5+2] cycloaddition when using a diphosphine ligand, or imidazolidin-4-ones through a [3+2] pathway with a monophosphine ligand. This ligand-controlled divergence provides efficient access to different heterocyclic scaffolds from the same starting materials. Similarly, palladium-catalyzed asymmetric [3+2] cycloadditions of vinyloxazolidine-2,4-diones with electron-deficient indoles have been developed to synthesize highly functionalized pyrroloindolines with excellent diastereo- and enantioselectivity. ontosight.ai

Transition Metal-Catalyzed Cross-Coupling and Functionalization Reactions

The vinyl group is also an ideal handle for transition metal-catalyzed reactions, enabling the introduction of a wide array of substituents.

Palladium-Catalyzed Suzuki Cross-Coupling for α-Amino Acid Analogs

The Suzuki-Miyaura cross-coupling reaction is a robust method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. youtube.com This methodology has been successfully applied to enantiopure vinyloxazolidine derivatives to synthesize a variety of unnatural α-amino acid analogs. nih.govcapes.gov.br

In this approach, a protected this compound derivative undergoes a palladium-catalyzed Suzuki cross-coupling with various aryl or heteroaryl boronic acids. nih.govcapes.gov.br The reaction effectively couples the aryl group to the terminal carbon of the vinyl moiety. Subsequent oxidative cleavage of the resulting styrenyl-type intermediate yields the corresponding unnatural α-amino acid, such as 4-methoxyhomophenylalanine. nih.gov This strategy allows for the synthesis of a diverse library of non-proteinogenic amino acids with wide functional group tolerance, starting from a common chiral building block. nih.govacs.org

| Vinyloxazolidine Derivative | Coupling Partner | Product after Oxidation | Key Application |

| N-Boc-(R)-2,2-dimethyl-4-vinyloxazolidine | Arylboronic acids | Unnatural α-amino acids | Synthesis of diverse α-amino acid analogs. nih.govcapes.gov.br |

| N-Cbz-(R)-2,2-dimethyl-4-vinyloxazolidine | Heteroarylboronic acids | Heteroaryl-substituted α-amino acids | Access to novel peptide building blocks. nih.gov |

| Chiral Vinyloxazolidine | Vinyl bromide | Dienyl amino alcohol | Building blocks for further elaboration. acs.org |

Palladium-Catalyzed Decarboxylative Allylic Functionalization of Vinyloxazolidine Derivatives

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and derivatives of this compound, specifically vinyloxazolidin-2-ones and vinyloxazolidine-2,4-diones, have proven to be versatile substrates in this arena. These reactions typically proceed through the formation of a π-allylpalladium intermediate via decarboxylation, which can then be intercepted by a variety of nucleophiles.

One notable application is the decarboxylative allylation of vinyloxazolidin-2-ones with sodium sulfinates. nih.gov This process, utilizing a palladium catalyst generated from Pd(OAc)2 and a diphosphine ligand, facilitates the formation of a new carbon-sulfur bond, leading to highly functionalized (Z)-allylic amines with high regio- and stereoselectivity. nih.gov Mechanistic studies suggest that the observed Z-selectivity arises from the formation of a palladacycle intermediate through Pd-N chelation. nih.gov The synthetic utility of this method has been demonstrated through gram-scale synthesis and subsequent transformations. nih.gov

Similarly, vinyloxazolidine-2,4-diones undergo palladium-catalyzed decarboxylative allylic sulfonylation with sodium sulfinates, providing a route to γ-sulfonyl-α,β-unsaturated amides. nih.gov These reactions are effectively catalyzed by Pd(PPh3)4. nih.gov

Furthermore, the in situ generated aza-π-allylpalladium species from the palladium-catalyzed decarboxylation of vinyloxazolidine-2,4-diones can react divergently with 2-alkynylphenols and 2-alkynylanilines. rsc.org With a Pd2(dba)3·CHCl3 catalyst and a Cu(OTf)2 additive, this reaction yields a range of 2,3-disubstituted benzofurans and indoles in moderate to excellent yields. rsc.org Interestingly, the addition of a PPh3 ligand alters the reaction pathway to produce γ-O/N-substituted α,β-unsaturated amides. rsc.org This highlights the capability of vinyloxazolidine-2,4-diones to undergo functionalization with carbon, oxygen, and nitrogen nucleophiles. rsc.org

A novel palladium-catalyzed decarboxylative (5 + 5) cyclization of vinyloxazolidine-2,4-diones has also been developed. rsc.org This reaction involves the cyclization between an aza-π-allylpalladium and an oxa-π-allylpalladium intermediate, both generated in situ from the vinyloxazolidine-2,4-dione, to produce ten-membered N,O-containing heterocycles in yields up to 90%. rsc.org This represents a pioneering use of these substrates as oxa-π-allylpalladium species precursors for constructing heterocyclic compounds. rsc.org

Vinyloxazolidine-2,4-diones also serve as precursors for π-allyl palladium zwitterions in enantioselective (3 + 2) annulation reactions with barbiturate-derived alkenes, leading to highly functionalized spirobarbiturate-γ-lactam derivatives with high diastereo- and enantioselectivities. researchgate.net Additionally, they have been utilized in palladium-catalyzed asymmetric decarboxylative allylation of azlactones to furnish (Z)-trisubstituted unnatural allylic amino acid derivatives. researchgate.net

Table 1: Palladium-Catalyzed Reactions of Vinyloxazolidine Derivatives

| Vinyloxazolidine Derivative | Reagent/Nucleophile | Catalyst System | Product Type | Ref |

| Vinyloxazolidin-2-one | Sodium sulfinates | Pd(OAc)2 / dpppe | (Z)-Allylic amines | nih.gov |

| Vinyloxazolidine-2,4-dione | Sodium sulfinates | Pd(PPh3)4 | γ-Sulfonyl-α,β-unsaturated amides | nih.gov |

| Vinyloxazolidine-2,4-dione | 2-Alkynylphenols / 2-Alkynylanilines | Pd2(dba)3·CHCl3 / Cu(OTf)2 | 2,3-Disubstituted benzofurans and indoles | rsc.org |

| Vinyloxazolidine-2,4-dione | - | Pd catalyst | Ten-membered N,O-containing heterocycles | rsc.org |

| 5-Vinyloxazolidine-2,4-dione | Azlactones | Pd catalyst | (Z)-Trisubstituted unnatural allylic amino acid derivatives | researchgate.net |

| 5-Vinyloxazolidine-2,4-dione | Electrophilic imines | Pd(0) / Phosphoramidite ligand | 4-Imidazolidinones | researchgate.netchemrxiv.org |

Rhodium-Catalyzed Asymmetric Allylic Decarboxylative Reactions

Rhodium catalysis offers a powerful alternative for the functionalization of vinyl-substituted cyclic compounds, including derivatives related to vinyloxazolidines. While direct examples using this compound are less prevalent in the provided context, the reactivity of analogous vinylethylene carbonates (VECs) in rhodium-catalyzed reactions provides significant insight into potential applications.

Rhodium-catalyzed asymmetric allylic substitution has gained considerable attention for its ability to form carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov These reactions can proceed with high regioselectivity and stereospecificity. nih.gov

A notable example is the tandem asymmetric allylic decarboxylative addition and cyclization of VECs with N-nosylimines. mdpi.com This reaction, catalyzed by a rhodium complex with a chiral sulfoxide-N-olefin tridentate ligand, produces highly functionalized oxazolidine frameworks in good to high yields and with good to excellent enantioselectivity. mdpi.com The proposed mechanism involves the oxidative addition of the Rh(I) catalyst to the VEC, forming a π-allyl-Rh(III) intermediate. mdpi.com This intermediate then reacts with the imine to generate the cycloadduct. mdpi.com

The development of chiral ligands is crucial for the success of rhodium-catalyzed asymmetric allylic substitution reactions. mdpi.comnih.gov The ability to perform these transformations enantioselectively with prochiral nucleophiles and achiral allylic electrophiles represents a significant advancement in the field. nih.gov Furthermore, rhodium catalysts have been shown to be effective in the asymmetric fluorination of allylic compounds, overriding potential background reactions to yield the desired branched products. nih.gov

Table 2: Rhodium-Catalyzed Asymmetric Allylic Reactions of Vinylethylene Carbonates (as analogs)

| Substrate | Reagent | Catalyst System | Product Type | Key Features | Ref |

| Vinylethylene Carbonates (VECs) | N-Nosylimines | [Rh(C2H4)2Cl]2 / Chiral sulfoxide-N-olefin tridentate ligand | Functionalized oxazolidines | Tandem decarboxylative addition and cyclization, good to high yields and enantioselectivity. | mdpi.com |

| Acyclic α-alkoxy aryl ketones | Allylic carbonates | Wilkinson's catalyst / Chiral monodentate phosphite | Allylated ketones | First enantioselective Rh-catalyzed allylic substitution with a prochiral nucleophile. | rsc.org |

| Racemic Morita-Baylis-Hillman carbonates | Fluoride source | Rhodium / Chiral diene ligand | 1,2-Disubstituted allylic fluorides | Dynamic kinetic asymmetric transformation. | nih.gov |

Diastereoselective Carbon-Carbon Bond Forming Reactions Facilitated by Vinyloxazolidines

The oxazolidinone moiety, a key structural feature of derivatives of this compound, is a well-established chiral auxiliary in asymmetric synthesis. The chiral scaffold allows for highly diastereoselective carbon-carbon bond forming reactions by effectively controlling the approach of electrophiles to the enolate.

Asymmetric Alkylation Reactions of Derived Enolates (general oxazolidinone auxiliary relevance)

N-acyl oxazolidinones are widely used as chiral auxiliaries for the asymmetric alkylation of carboxylic acid derivatives. uwindsor.cayork.ac.ukuwo.ca Deprotonation with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a chiral enolate. york.ac.uk The stereochemical outcome of the subsequent alkylation is dictated by the steric hindrance provided by the substituent on the oxazolidinone ring, typically at the C4 position. york.ac.uk

The enolates derived from N-acyl oxazolidinones are believed to form metal-chelated (Z)-enolates, where the metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone. york.ac.uk This rigid, chelated structure effectively blocks one face of the enolate, leading to a highly diastereoselective attack of the electrophile from the less hindered face. york.ac.uk A wide range of alkyl halides can be used as electrophiles, although highly reactive ones are preferred to ensure the reaction proceeds at low temperatures, which is crucial for maintaining high diastereoselectivity. york.ac.uk After the alkylation, the chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis or reduction) to afford the enantiomerically enriched α-substituted carboxylic acid, alcohol, or other derivatives. uwindsor.ca

Table 3: Asymmetric Alkylation using N-Acyl Oxazolidinone Auxiliaries

Asymmetric Aldol Reactions (general oxazolidinone auxiliary relevance)

The aldol reaction is a powerful tool for carbon-carbon bond formation, and the use of chiral oxazolidinone auxiliaries has enabled highly diastereoselective and enantioselective versions of this transformation. nih.govrsc.org Similar to alkylation reactions, N-acyl oxazolidinones can be converted to their corresponding boron or titanium enolates, which then react with aldehydes to produce β-hydroxy carbonyl compounds.

The stereochemical outcome of the aldol reaction is highly dependent on the geometry of the enolate and the nature of the metal counterion. Boron enolates, in particular, have been extensively studied and generally provide high levels of diastereoselectivity. The reaction is believed to proceed through a six-membered, chair-like transition state, where the substituents of both the enolate and the aldehyde occupy equatorial positions to minimize steric interactions. The chiral auxiliary on the enolate effectively controls the facial selectivity of the reaction.

The direct catalytic asymmetric aldol reaction has also seen significant advancements, with organocatalysts such as proline and its derivatives being used to facilitate the reaction via an enamine mechanism. nih.govliv.ac.uk Bifunctional catalysts, incorporating both an amine and an acidic group, have been developed to mimic the action of natural aldolases. liv.ac.uk

Table 4: Asymmetric Aldol Reactions

| Reaction Type | Catalyst/Auxiliary | Key Features | Ref |

| Direct Catalytic Asymmetric Aldol | Proline and derivatives | Enamine mechanism, often performed in water or ionic liquids. | nih.gov |

| Heterogeneous Bifunctional Catalyst | Silica-supported chiral amine and acid | Mimics aldolase (B8822740) activity, allows for catalyst recycling. | liv.ac.uk |

| Auxiliary-controlled Aldol | N-Acyl Oxazolidinones (boron enolates) | High diastereoselectivity through a chair-like transition state. | princeton.edu |

| Direct Vinylogous Aldol | Bifunctional primary amine-thiourea catalyst | H-bond-directing dienamine catalysis for γ-functionalization. | nih.gov |

Diastereoselective Michael Additions (general oxazolidinone auxiliary relevance)

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another fundamental carbon-carbon bond-forming reaction where chiral oxazolidinone auxiliaries have been successfully employed. The N-enoyl derivatives of chiral oxazolidinones can act as Michael acceptors. The presence of the chiral auxiliary directs the stereoselective addition of nucleophiles, such as organocuprates or other soft nucleophiles, to the β-position of the unsaturated system.

Conversely, the enolates derived from N-acyl oxazolidinones can act as nucleophiles in Michael additions to various acceptors. The stereochemical control exerted by the auxiliary ensures the formation of the adduct with high diastereoselectivity.

More recently, organocatalytic approaches have emerged for asymmetric vinylogous Michael additions. nih.gov For instance, chiral primary amines can catalyze the addition of cyclic enones to nitroalkenes via a dienamine intermediate, achieving high diastereo- and enantioselectivity at the γ-position of the carbonyl compound. nih.gov

Table 5: Asymmetric Michael Additions

| Reaction Type | Catalyst/Auxiliary | Substrates | Key Features | Ref |

| Direct Vinylogous Michael Addition | Chiral primary amine | Cyclic enones and nitroalkenes | Dienamine catalysis, γ-site selectivity, high diastereo- and enantioselectivity. | nih.gov |

| Double Michael-Type Addition | - | Diamides and ethynyl (B1212043) benziodoxolones | Synthesis of 4-imidazolidinones. | chemrxiv.org |

Mechanistic Investigations and Principles of Stereochemical Control

Elucidation of Reaction Pathways and Transition States involving (R)-2,2-dimethyl-4-vinyloxazolidine

The reactivity of this compound is often harnessed in transition metal-catalyzed reactions, particularly palladium-catalyzed cycloadditions. In these transformations, the vinyl group serves as a precursor to a π-allylpalladium intermediate. The generally accepted reaction pathway commences with the oxidative addition of a low-valent palladium(0) catalyst to the vinyloxazolidine ring system, which can be facilitated by the departure of a leaving group, often after a decarboxylation event in related oxazolidinone structures. chemrxiv.orgchemrxiv.org This step generates a zwitterionic π-allylpalladium(II) intermediate.

This key intermediate possesses both an electrophilic π-allyl moiety and a nucleophilic nitrogen or oxygen atom, enabling it to participate in various cycloaddition reactions. chemrxiv.org The stereochemistry of the final product is largely determined during the subsequent nucleophilic attack of the zwitterion onto an external electrophile, such as an imine or an activated alkene. The geometry of the transition state during this bond-forming event is critical for dictating the facial selectivity of the approach of the electrophile.

Computational studies, often employing density functional theory (DFT), on analogous systems have been instrumental in modeling these transition states. nih.govresearchgate.net These models help to rationalize the observed stereoselectivities by comparing the relative energies of different transition state geometries. For instance, in a [3+2] cycloaddition, the five-membered ring of the product is formed through the attack of the nucleophilic terminus of the palladium-bound allyl fragment onto the electrophile. The chiral environment created by the oxazolidine (B1195125) ring directs this attack to a specific face of the electrophile.

Analysis of Diastereofacial Selectivity Induction Models

The this compound moiety serves as a powerful chiral auxiliary, inducing diastereofacial selectivity in reactions at the vinyl group. The stereocontrol exerted by the chiral center at the 4-position of the oxazolidine ring can be rationalized by established models of asymmetric induction.

A prevalent model involves steric shielding of one of the two faces of the π-allylpalladium intermediate. The bulky gem-dimethyl group at the 2-position of the oxazolidine ring, in conjunction with the stereocenter at the 4-position, creates a biased steric environment. This directs the incoming electrophile to the less hindered face of the reactive allyl species. The conformation of the oxazolidine ring and the orientation of the vinyl group relative to the ring are crucial in determining which face is more accessible.

In many reactions, the observed diastereoselectivity is high, indicating a significant energy difference between the diastereomeric transition states. This difference arises from non-bonding interactions, such as A(1,3) strain, between the substituents on the oxazolidine ring and the approaching electrophile in the disfavored transition state.

Influence of Catalyst Structure and Reaction Parameters on Enantioselectivity

In palladium-catalyzed reactions, the ligands coordinated to the metal center play a pivotal role in modulating both reactivity and enantioselectivity. The choice of chiral ligand is often the most critical factor in achieving high enantiomeric excess (ee) in the product.

The structure of the chiral ligand, typically a bidentate phosphine (B1218219), creates a chiral pocket around the palladium atom. This chiral environment influences the conformation of the π-allylpalladium intermediate and the trajectory of the incoming electrophile. Ligands with different bite angles and steric profiles can lead to vastly different stereochemical outcomes. For example, in related systems, ligands such as (R)-SEGPHOS have been shown to provide high levels of enantioselectivity. chemrxiv.org

The following table illustrates the effect of different phosphine ligands on the enantioselectivity of a palladium-catalyzed [3+2] cycloaddition of a vinyloxazolidine-2,4-dione with an electrophilic imine, a reaction analogous to those involving this compound.

| Entry | Ligand | Yield (%) | dr | er |

| 1 | (S)-BINAP | low | - | 80:20 |

| 2 | (R)-SEGPHOS | - | - | 10:90 |

| 3 | Trost Ligand | no reaction | - | - |

| 4 | Phosphoramidite L6 | 55 | >95:5 | 95:5 |

Data from a study on a related vinyloxazolidine-2,4-dione system. chemrxiv.orgnih.gov

Beyond the catalyst structure, reaction parameters such as temperature, solvent, and the concentration of reactants can also have a significant impact on enantioselectivity. Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. The polarity of the solvent can influence the stability of the zwitterionic intermediates and the transition states, thereby affecting both the reaction rate and the stereochemical outcome. For instance, a mixture of dichloromethane (B109758) and n-hexane has been found to be effective in certain cases. chemrxiv.org Optimization of these parameters is a standard practice in the development of stereoselective transformations.

The following table demonstrates the influence of reaction parameters on the stereoselectivity of a representative palladium-catalyzed cycloaddition.

| Entry | Solvent | Temperature (°C) | Yield (%) | dr | er |

| 1 | Toluene | 70 | 50 | >95:5 | 93:7 |

| 2 | Dioxane | 70 | 65 | >95:5 | 95:5 |

| 3 | CH2Cl2 | 70 | 60 | >95:5 | 96:4 |

| 4 | CH2Cl2/n-hexane (1:1) | 70 | 90 | >95:5 | 96:4 |

| 5 | CH2Cl2/n-hexane (1:1) | 50 | 75 | >95:5 | 97:3 |

Data from a study on a related vinyloxazolidine-2,4-dione system. chemrxiv.org

Computational and Theoretical Chemistry Studies on R 2,2 Dimethyl 4 Vinyloxazolidine

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Currently, there are no published studies that have employed quantum chemical calculations to perform a conformational analysis or predict the reactivity of (R)-2,2-dimethyl-4-vinyloxazolidine. Such studies would be invaluable for understanding the molecule's three-dimensional structure and how its shape influences its chemical behavior.

Conformational analysis would typically involve mapping the potential energy surface of the molecule by rotating its key dihedral angles, particularly around the C4-vinyl bond and within the oxazolidine (B1195125) ring. This would identify the most stable conformers and the energy barriers between them. Reactivity predictions could be made by examining frontier molecular orbitals (HOMO and LUMO) to identify likely sites for electrophilic and nucleophilic attack. chemrevlett.com

Density Functional Theory (DFT) Investigations of Electronic Structure and Reaction Energetics

Similarly, there is a void in the literature regarding Density Functional Theory (DFT) investigations into the electronic structure and reaction energetics of this compound. DFT is a powerful tool for calculating a wide range of electronic properties, including electron density, electrostatic potential, and orbital energies, which are fundamental to understanding a molecule's reactivity. chemrxiv.orgmit.edu

For this compound, DFT calculations could provide insights into the energetics of various potential reactions, such as cycloadditions involving the vinyl group or reactions at the oxazolidine ring. For instance, studies on related vinyloxazolidine-2,4-diones have utilized DFT to rationalize the regioselectivities of cycloaddition processes. researchgate.net Applying these methods to this compound could predict the feasibility and outcomes of its reactions.

Molecular Modeling and Dynamics Simulations for Stereochemical Understanding

No molecular modeling or molecular dynamics (MD) simulation studies have been reported for this compound. These computational techniques are crucial for understanding the dynamic behavior of molecules and the origins of stereoselectivity in their reactions. nih.govnih.gov

MD simulations could be used to explore the conformational landscape of the molecule in different solvent environments, providing a more realistic picture of its behavior in solution. rsc.org Furthermore, simulations of its reactions could elucidate the transition state structures and interactions that govern the stereochemical outcome, which is of particular importance for a chiral molecule like this one. While MD simulations have been used to study other complex systems, their application to this specific vinyloxazolidine is yet to be undertaken. researchgate.netrsc.org

Advanced Analytical and Spectroscopic Characterization in Stereoselective Synthesis

Methods for Determination of Enantiomeric Excess and Absolute Configuration

The determination of enantiomeric excess (ee) is a critical step to quantify the purity of a chiral compound. For vinyloxazolidine derivatives and related chiral molecules, several methods are utilized.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) are the most common and reliable methods for determining enantiomeric excess. These techniques separate enantiomers, allowing for their individual quantification. The choice of the chiral column is crucial; for instance, in the separation of a structurally similar compound, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, a stationary phase composed of 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin was effective. chemicalbook.com For many chiral compounds, polysaccharide-based CSPs are routinely used in HPLC for enantiomeric separations. jasco-global.com

Spectroscopic Methods:

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique can be used to determine the % ee of chiral molecules, with reported accuracies around 1-2%. np-mrd.org

Raman Optical Activity (ROA): ROA is another chiroptical spectroscopy technique that measures the small difference in the intensity of Raman scattering from chiral molecules using right and left circularly polarized incident light. It is a sensitive and non-destructive method for analyzing chiral molecules in solution and can achieve high accuracy in determining enantiomeric excess. np-mrd.org

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating or Derivatizing Agents: In the presence of a chiral auxiliary, the enantiomers of a chiral compound can be converted into diastereomers, which may exhibit distinct signals in the NMR spectrum, allowing for the determination of their ratio.

Absolute Configuration: The definitive assignment of the (R) or (S) configuration at a stereocenter is crucial.

X-ray Crystallography: This is the gold standard for determining the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of X-rays through a single crystal, a three-dimensional model of the molecule can be generated, unambiguously establishing the spatial arrangement of its atoms. For related vinyloxazolidinone structures, X-ray crystallography has been used to provide unequivocal proof of their stereochemistry. clockss.org

Chiroptical Spectroscopy: The sign of the Cotton effect in Circular Dichroism (CD) spectra can often be correlated with the absolute configuration of a molecule, especially when compared with theoretical calculations or known reference compounds.

Spectroscopic Techniques for Structural Elucidation of (R)-2,2-dimethyl-4-vinyloxazolidine and its Products

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR provides detailed information about the number of different types of protons, their chemical environment, and their connectivity. For a vinyloxazolidine structure, one would expect to see characteristic signals for the vinyl group protons (typically in the 5-6 ppm region with distinct coupling patterns), the protons on the oxazolidine (B1195125) ring, and the protons of the dimethyl group on the C2 carbon.

¹³C NMR: Carbon NMR is used to determine the number of non-equivalent carbon atoms and their electronic environment. The spectrum would show distinct peaks for the sp² carbons of the vinyl group, the carbons of the oxazolidine ring, and the carbons of the gem-dimethyl group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=C stretch of the vinyl group, C-O stretching of the ether linkage within the oxazolidine ring, and C-N stretching. For a related N-tosylated vinyloxazolidine, characteristic bands were observed at 1597 cm⁻¹ (aromatic), 1352 and 1165 cm⁻¹ (sulfone), and 1107 cm⁻¹ (C-O). sigmaaldrich.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. This helps to confirm the molecular formula and can provide clues about the structure of the compound.

Chromatographic Methods for Stereoisomer Separation (e.g., Chiral HPLC)

The separation of enantiomers is a critical task in stereoselective synthesis and analysis. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.

The successful separation of enantiomers by chiral HPLC depends on the selection of an appropriate chiral stationary phase (CSP) and mobile phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability in resolving a wide range of chiral compounds. jasco-global.com

For the analysis of vinyloxazolidinone derivatives, chiral HPLC is essential to confirm the enantiomeric purity of the products. clockss.org The development of a chiral HPLC method typically involves screening a variety of chiral columns and mobile phase compositions to achieve optimal separation. np-mrd.org For example, a method scouting approach might test several columns (e.g., CHIRALPAK AD-H, CHIRALCEL OD-H) with different mobile phases (e.g., mixtures of n-hexane with ethanol (B145695) or isopropanol). np-mrd.org

In addition to HPLC, chiral capillary gas chromatography (GC) can also be an effective method for separating volatile chiral compounds. For the separation of the enantiomers of the structurally similar 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, a GC method was successfully developed using a chiral column with a stationary phase of 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin. chemicalbook.com This indicates that a similar approach could likely be adapted for the analysis of this compound.

Future Research Directions and Emerging Applications of Vinyloxazolidine Chemistry

Development of Novel Catalytic Systems for Enhanced Stereoselectivity

The quest for higher efficiency and stereocontrol in chemical reactions is a primary driver of contemporary organic synthesis. For (R)-2,2-dimethyl-4-vinyloxazolidine, future research will focus on its application as a chiral ligand or auxiliary in conjunction with a variety of metal catalysts. The development of novel catalytic systems is expected to provide unprecedented levels of stereoselectivity in a range of transformations.

The vinyl group of this compound can be strategically modified to incorporate coordinating atoms, such as phosphorus, sulfur, or additional nitrogen atoms, thereby creating novel bidentate or tridentate chiral ligands. These new ligands can be complexed with transition metals like palladium, rhodium, iridium, and copper to generate catalysts for a variety of asymmetric reactions. The inherent chirality of the oxazolidine (B1195125) ring is expected to effectively induce asymmetry at the metallic center, leading to high enantiomeric excesses in the products.

A significant area of exploration will be in palladium-catalyzed allylic substitution reactions. While related 5-vinyloxazolidine-2,4-diones have been used as precursors for aza-π-allylpalladium intermediates in cycloadditions, the direct use of this compound derivatives as ligands could offer alternative and potentially more direct routes to chiral products. researchgate.netresearchgate.netrsc.org Research will likely focus on optimizing reaction conditions, including the choice of metal precursor, solvent, and additives, to maximize stereoselectivity.

Furthermore, the development of dual catalytic systems, where a metal catalyst and an organocatalyst work in concert, is a promising avenue. For instance, a chiral complex derived from this compound could be paired with a separate chiral organocatalyst to control different aspects of a reaction cascade, leading to the construction of complex molecules with multiple stereocenters in a single operation.

| Catalyst System | Target Reaction | Potential Advantage |

| Palladium-(R)-vinyloxazolidine ligand | Asymmetric Allylic Alkylation | High enantioselectivity, direct use of the chiral scaffold. |

| Rhodium/Iridium-(R)-vinyloxazolidine ligand | Asymmetric Hydrogenation, Hydroformylation | Access to chiral alcohols and aldehydes. |

| Copper-(R)-vinyloxazolidine ligand | Asymmetric Conjugate Addition | Formation of chiral carbon-carbon and carbon-heteroatom bonds. |

| Dual Catalysis (Metal + Organocatalyst) | Cascade Reactions | High molecular complexity from simple starting materials. |

Exploration of New Synthetic Transformations Leveraging the Vinyloxazolidine Scaffold

The unique structure of this compound makes it a versatile starting material for a variety of synthetic transformations beyond its use as a simple chiral auxiliary. Future research will undoubtedly uncover novel ways to exploit the reactivity of both the vinyl group and the oxazolidine ring.

One promising area is the use of the vinyl group in pericyclic reactions, such as Diels-Alder and ene reactions. The inherent chirality of the adjacent oxazolidine ring can direct the facial selectivity of these cycloadditions, leading to the formation of complex cyclic structures with a high degree of stereocontrol. The resulting products can serve as valuable intermediates in the synthesis of natural products and pharmaceuticals.

Domino or cascade reactions starting from this compound are also a fertile ground for exploration. For example, a reaction sequence could be initiated at the vinyl group, followed by a ring-opening or ring-transformation of the oxazolidine moiety. Such strategies allow for the rapid construction of molecular complexity from a relatively simple starting material. An iridium-catalyzed domino allylation/spiroketalization has been demonstrated with related methyleneoxazolines, suggesting the potential for similar transformations with vinyloxazolidine derivatives to create novel spirocyclic systems. rsc.org

Furthermore, the oxazolidine ring itself can be a precursor to other valuable chiral building blocks. Cleavage of the acetal (B89532) group can unmask a chiral amino alcohol, which can be used in the synthesis of peptides, chiral auxiliaries, and other biologically active molecules. The development of novel methods for the selective transformation of the oxazolidine ring while preserving the stereochemical integrity of the chiral center is a key research objective.

| Transformation Type | Substrate | Expected Product | Significance |

| Asymmetric Diels-Alder Reaction | This compound as diene or dienophile | Chiral cyclic adducts | Access to complex carbocyclic and heterocyclic frameworks. |

| Domino Allylation/Cyclization | This compound and a suitable partner | Polycyclic heterocyclic systems | Rapid increase in molecular complexity. |

| Ring-Opening/Cross-Coupling | This compound | Chiral amino alcohols with functionalized side chains | Versatile chiral building blocks for further synthesis. |

| Metathesis Reactions | This compound and other olefins | Functionalized vinyloxazolidine derivatives | Access to a wider range of chiral ligands and intermediates. |

Q & A

Q. What are the established synthetic routes for (R)-2,2-dimethyl-4-vinyloxazolidine, and how can enantiomeric purity be ensured?

The synthesis of oxazolidine derivatives often involves cycloaddition or condensation reactions. For example, a diastereomeric mixture of cycloadducts can be prepared using dibromoformaldoxime (DBF) and enantiomerically pure precursors like (S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-vinyloxazolidine . To obtain the (R)-enantiomer, chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis should be employed. Crystallization from diethyl ether, as demonstrated for structurally similar oxazolidines, can improve purity . Enantiomeric purity is typically verified via polarimetry ([α]D measurements) or chiral shift NMR .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : For structural confirmation (e.g., vinyl proton signals at δ 5.0–6.0 ppm and oxazolidine ring protons at δ 3.5–4.5 ppm).

- Polarimetry : To determine optical rotation ([α]D), with values compared to literature standards (e.g., -36.35° for a related (S)-oxazolidine derivative in CHCl₃) .

- Mass Spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns.

- Differential Scanning Calorimetry (DSC) : For melting point analysis (e.g., 361–363 K for analogous compounds) .

Q. How can researchers source high-purity this compound?

While commercial suppliers may stock enantiomerically pure oxazolidines (e.g., 95% purity for (R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine), in-house synthesis is recommended for custom modifications. Prioritize vendors that provide certificates of analysis (CoA) with chiral purity data .

Advanced Research Questions

Q. How can contradictions in spectral data or synthetic yields for this compound be resolved?

Discrepancies may arise from:

- Enantiomeric impurities : Verify via chiral chromatography or NOESY experiments to distinguish diastereomers.

- Reaction conditions : Optimize temperature, solvent, and catalyst loading. For example, ultrasound-assisted synthesis (30–50 kHz) improves yields in azetidine derivatives, a strategy applicable to oxazolidines .

- Data interpretation : Cross-validate NMR assignments with computational tools (e.g., DFT calculations for chemical shift prediction) .

Q. What strategies enhance the enantioselectivity of this compound synthesis?

- Chiral auxiliaries : Use tert-butoxycarbonyl (Boc)-protected intermediates to control stereochemistry during cycloaddition .

- Catalytic asymmetric synthesis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) for vinyl group functionalization.

- Kinetic resolution : Exploit differences in reaction rates between enantiomers using enzymes like lipases .

Q. How is this compound utilized in studying biological targets (e.g., enzyme inhibition)?

this compound serves as a precursor for bioactive molecules. For instance, oxazolidine derivatives are key intermediates in synthesizing CTP synthetase inhibitors, which are evaluated against parasitic enzymes (e.g., Trypanosoma brucei) via kinetic assays and molecular docking . Biological activity is assessed using:

Q. What computational methods are used to predict the reactivity or stability of this compound?

- Density Functional Theory (DFT) : To model reaction pathways (e.g., cycloaddition transition states) and predict regioselectivity.

- Molecular Dynamics (MD) : For simulating solvent effects on stability.

- ADMET prediction tools : To assess pharmacokinetic properties early in drug development .

Best Practices for Data Reliability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.